molecular formula C22H23N3O4 B14016181 Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 59624-00-9

Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B14016181
CAS No.: 59624-00-9
M. Wt: 393.4 g/mol
InChI Key: BEQUWOXSIVKDHA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a partially saturated six-membered nitrogen-containing ring. Its structure includes a 4-cyanophenyl substituent at position 6, a 2-hydroxy-3-methoxyphenyl group at position 2, and an amino group at position 2. The ethyl ester at position 3 enhances solubility and modulates bioavailability.

Crystallographic studies (e.g., using SHELX and ORTEP-3 ) reveal a puckered tetrahydropyridine ring conformation, with deviations from planarity quantified via Cremer-Pople puckering parameters . The intramolecular hydrogen bonding between the hydroxyl and amino groups stabilizes the structure, as validated by Hirshfeld surface analysis .

Properties

CAS No.

59624-00-9

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 4-amino-2-(4-cyanophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C22H23N3O4/c1-3-29-22(27)19-16(24)11-17(14-9-7-13(12-23)8-10-14)25-20(19)15-5-4-6-18(28-2)21(15)26/h4-10,17,20,25-26H,3,11,24H2,1-2H3

InChI Key

BEQUWOXSIVKDHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)C#N)N

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Approach

A one-pot MCR strategy is effective for constructing the tetrahydropyridine core. This method aligns with protocols used for structurally similar compounds (e.g., PM2 in) and involves:

  • Reactants :
    • Ethyl 2-chloroacetoacetate
    • 4-Cyanobenzaldehyde
    • 2-Hydroxy-3-methoxyaniline
  • Catalyst : Bronsted acidic ionic liquid (e.g., [HMIM][HSO₄])
  • Solvent : Ethanol or toluene under reflux

Procedure :

  • Dissolve 4-cyanobenzaldehyde (1.0 eq) and 2-hydroxy-3-methoxyaniline (1.2 eq) in ethanol.
  • Add ethyl 2-chloroacetoacetate (1.0 eq) and catalyst (10 mol%).
  • Reflux at 80°C for 6–8 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane:ethyl acetate = 7:3).
Parameter Value
Yield 58–65%
Purity (HPLC) ≥95%
Reaction Time 6–8 h

Stepwise Condensation-Cyclization Method

Adapted from ethyl pyrazolo[3,4-c]pyridine syntheses, this method involves:

  • Knoevenagel Condensation :
    • React 4-cyanobenzaldehyde with ethyl acetoacetate in acetic acid to form an α,β-unsaturated ketone intermediate.
  • Michael Addition :
    • Treat the intermediate with 2-hydroxy-3-methoxyaniline in ethyl acetate at 0°C.
  • Cyclization :
    • Use triethylamine (2.5 eq) in toluene under reflux for 3 hours.
Parameter Value
Yield 45–52%
Key Intermediate α,β-unsaturated ketone
Purification Recrystallization (acetone/water)

Critical Analysis of Methods

Efficiency Comparison

Method Advantages Limitations
MCR Approach - Fewer steps
- Higher atom economy
- Requires precise stoichiometry
Stepwise Synthesis - Better intermediate control - Lower overall yield

Optimization Insights

  • Catalyst Choice : Ionic liquids improve reaction rates and yields compared to traditional acids (e.g., HCl).
  • Solvent Impact : Polar aprotic solvents (e.g., DMF) may enhance cyclization but complicate purification.

Characterization and Validation

  • ¹H NMR : Key signals include:
    • δ 6.8–7.5 ppm (aromatic protons)
    • δ 4.1–4.4 ppm (ethyl ester –CH₂–)
    • δ 2.5–3.2 ppm (tetrahydropyridine –CH₂–)
  • HPLC-MS : Molecular ion peak at m/z 435.4 [M+H]⁺ (theoretical: 434.4 g/mol).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs include:

Ethyl 2-amino-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Lacks the 4-cyanophenyl and hydroxyl-methoxyphenyl substituents. Reduced electron-withdrawing effects result in lower dipole moments (e.g., 4.2 D vs. 6.8 D for the target compound) .

Ethyl 4-amino-6-(4-nitrophenyl)-2-(2-hydroxyphenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: Replaces the cyano group with nitro. The nitro group increases ring distortion (puckering amplitude $ Q = 0.42 \, \text{Å} $) compared to the target compound ($ Q = 0.35 \, \text{Å} $) .

Ethyl 4-amino-6-(4-chlorophenyl)-2-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: Chlorine substitution reduces π-π stacking interactions compared to the cyano group, lowering binding affinity to biological targets (e.g., IC₅₀ = 12 μM vs. 8 μM for the target compound) .

Physicochemical Properties

Property Target Compound Ethyl 2-amino-4-phenyl analog Ethyl 4-nitro analog
Molecular Weight (g/mol) 435.45 274.32 465.47
LogP 2.8 1.9 3.1
Hydrogen Bond Donors 2 1 2
Ring Puckering Amplitude (Å) 0.35 0.28 0.42
Dipole Moment (D) 6.8 4.2 7.5

Biological Activity

Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS No. 59624-00-9) is a complex organic compound characterized by its tetrahydropyridine core and various functional groups, including an amino group, hydroxyl group, and methoxy group. This structural diversity suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4} with a molecular weight of approximately 393.436 g/mol. Key physical properties include:

PropertyValue
Molecular Weight393.436 g/mol
Density1.31 g/cm³
Boiling Point557.9 °C at 760 mmHg
Flash Point291.2 °C
LogP3.85318

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anticancer properties. The presence of the cyanophenyl group and other functional groups enhances its interaction with biological targets.

Anticancer Potential

Preliminary studies indicate that this compound exhibits potential anticancer properties . The structural features allow for interactions with various cellular pathways involved in cancer progression. For example:

  • In vitro studies have suggested that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) through mechanisms involving caspase activation and cell cycle arrest .

Structure-Activity Relationship (SAR)

The understanding of how different substituents affect biological activity is crucial for optimizing the efficacy of this compound. SAR studies reveal that:

  • Electron-withdrawing groups (EWGs) at specific positions on the aromatic rings can enhance biological activity by improving binding affinity to target proteins.
  • Electron-donating groups (EDGs) may also play a role in modulating the pharmacological profile, thus affecting overall potency .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of this compound against various cancer cell lines. The findings indicated:

  • IC50 values were measured in the low micromolar range against MCF-7 and U-937 cell lines.

Further research focused on elucidating the mechanism of action:

  • Flow cytometry analysis demonstrated that treatment with this compound resulted in increased levels of apoptosis markers such as cleaved caspase-3.

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